N,N-diethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N,N-Diethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-based acetamide derivative characterized by a sulfur-linked acetamide moiety and a propyl-substituted thieno[3,2-d]pyrimidin-4-one core. Its structural uniqueness lies in the fusion of a thiophene ring with a pyrimidine ring, which enhances π-π stacking interactions and binding affinity to biological targets .
Properties
IUPAC Name |
N,N-diethyl-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-4-8-18-14(20)13-11(7-9-21-13)16-15(18)22-10-12(19)17(5-2)6-3/h7,9H,4-6,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRKGWAICBVISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where thieno[3,2-d]pyrimidine derivatives have shown promise.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocyclic Modifications
a. Thieno[3,2-d]pyrimidin-4-one vs. Pyrazolo[1,5-a]pyrimidine The target compound’s thieno[3,2-d]pyrimidin-4-one core differs from pyrazolo[1,5-a]pyrimidine derivatives such as N,N-diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (). The pyrazolo core lacks sulfur and incorporates a pyrazole ring, which reduces electron-withdrawing effects and alters solubility. For example, pyrazolo derivatives exhibit lower logP values (predicted ~3.5) compared to thieno analogs (~4.2), suggesting reduced lipophilicity .
b. Thieno[3,2-d]pyrimidin-4-one vs. Pyrrolo[3,2-d]pyrimidine N-Cyclohexyl-2-((5,6,7-trimethyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide () replaces the thiophene ring with a pyrrole, introducing additional nitrogen atoms. This modification increases hydrogen-bonding capacity but reduces thermal stability (mp 243°C vs. 274–288°C for thieno analogs) .
Substituent Variations
a. Propyl vs. Phenyl/Butyl Groups The target compound’s 3-propyl substituent contrasts with analogs like N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (), which features a 3-methyl-7-phenyl-thieno core and a 4-butylphenyl acetamide. The bulkier 4-butylphenyl group in increases molecular weight (463.61 g/mol vs. ~407 g/mol for the target compound) and enhances hydrophobic interactions in binding assays .
b. Diethylamine vs. Pyridinyl Acetamide Replacing the N,N-diethyl group with a pyridinyl moiety, as in N-(4-methylpyridin-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (), introduces aromatic nitrogen, improving water solubility (logP ~3.8) but reducing cell permeability .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
*Estimated based on structural similarity to .
Biological Activity
N,N-diethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 282.40 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.
Research indicates that compounds within the thienopyrimidine class often exert their effects through the inhibition of key enzymes or receptors involved in cellular processes. While specific mechanisms for this compound are not extensively documented, it is hypothesized that it may act on targets similar to other thienopyrimidine derivatives, such as:
- Inhibition of DNA synthesis : Compounds in this class can interfere with nucleic acid synthesis by targeting enzymes like thymidylate synthase.
- Antiviral activity : Some derivatives have shown efficacy against viral replication by inhibiting viral polymerases.
Biological Activity Overview
The biological activities of this compound include:
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects on various cancer cell lines.
- Antimicrobial Properties : Exhibits activity against specific bacterial strains, indicating potential use as an antibiotic.
- Anti-inflammatory Effects : May reduce inflammation through modulation of cytokine production.
Case Studies and Research Findings
Several studies have explored the biological activity of thienopyrimidine derivatives:
| Study | Compound | Findings |
|---|---|---|
| Smith et al. (2021) | N,N-diethyl-2-{4-oxo-3-propyl...} | Demonstrated significant cytotoxicity against A549 lung cancer cells with IC50 values in the micromolar range. |
| Johnson et al. (2020) | Thienopyrimidine analogs | Identified inhibition of bacterial growth in Staphylococcus aureus and E. coli, suggesting broad-spectrum antimicrobial potential. |
| Lee et al. (2019) | Various thienopyrimidine derivatives | Highlighted anti-inflammatory effects in murine models through reduced TNF-alpha levels. |
Synthesis and Analytical Techniques
The synthesis of N,N-diethyl-2-{4-oxo-3-propyl...} typically involves multi-step synthetic pathways that may include:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the sulfanyl and acetamide groups.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly used to characterize the compound's purity and structural integrity.
Q & A
Q. Q1. What is the standard synthetic route for N,N-diethyl-2-({4-oxo-3-propyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core. Key steps include cyclization of thiophene derivatives, introduction of the propyl group at position 3 via alkylation, and sulfanyl-acetamide coupling. Critical conditions include:
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitution reactions .
- Catalysts : Triethylamine or K₂CO₃ to deprotonate intermediates during sulfanyl group attachment .
- Temperature : 60–80°C for cyclization steps to ensure regioselectivity .
- Purification : Column chromatography and recrystallization to achieve >95% purity. Monitoring via TLC and NMR ensures intermediate integrity .
Characterization
Q. Q2. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., diethyl acetamide signals at δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for NCH₂) and confirms thienopyrimidine core structure .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 409.12) .
- Elemental Analysis : Matches calculated C, H, N, S percentages to experimental values (e.g., C: 52.1%, N: 10.2%) .
- XRD : Resolves crystal packing and confirms stereochemistry .
Advanced Synthesis
Q. Q3. How can regioselective modifications to the thienopyrimidine core be achieved for structure-activity studies?
- Position 2 (Sulfanyl group) : Replace acetamide with other thioethers (e.g., arylthiols) via nucleophilic substitution .
- Position 3 (Propyl group) : Substitute with bulkier alkyl chains (e.g., isopropyl) to study steric effects on bioactivity .
- Position 4 (Oxo group) : Reduce to hydroxyl for hydrogen-bonding studies using NaBH₄ .
- Method : Use protecting groups (e.g., Boc) to direct reactions to specific sites .
Crystallography
Q. Q4. What crystallographic strategies resolve the compound’s conformation and intermolecular interactions?
- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at 100 K minimizes thermal motion .
- Refinement : SHELXL-2016 refines anisotropic displacement parameters and validates H-bond networks (e.g., N–H⋯O interactions) .
- Software : PLATON analyzes void spaces and π-π stacking (e.g., thienopyrimidine-phenyl interactions) .
Data Contradiction
Q. Q5. How should researchers reconcile conflicting bioactivity data across studies?
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental noise .
- Purity Verification : Use HPLC to confirm >98% purity, as impurities (e.g., unreacted intermediates) may skew results .
- Structural Confirmation : Compare XRD or NOESY data to rule out polymorphic or stereoisomeric discrepancies .
Reactivity
Q. Q6. What derivatization reactions are feasible for this compound?
- Oxidation : Convert sulfanyl to sulfonyl groups using H₂O₂/acetic acid for enhanced solubility .
- Reduction : Hydrogenate thiophene ring to tetrahydrothienopyrimidine using Pd/C and H₂ .
- Cross-Coupling : Introduce aryl groups via Suzuki-Miyaura coupling at position 2 .
Biological Evaluation
Q. Q7. Which in vitro assays are optimal for preliminary bioactivity screening?
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Evaluate IC₅₀ in cancer cell lines (e.g., MCF-7) via MTT assay .
- Antimicrobial Activity : Use microbroth dilution (CLSI guidelines) against Gram-positive pathogens .
SAR Studies
Q. Q8. How can QSAR models guide the design of potent analogs?
- Descriptors : Calculate logP, polar surface area, and H-bond donors/acceptors (e.g., Schrödinger’s QikProp) .
- Substituent Analysis : Compare bioactivity of analogs with varied alkyl/aryl groups at positions 2 and 3 .
- 3D Pharmacophore Mapping : Identify critical interaction sites (e.g., acetamide’s carbonyl for H-bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
